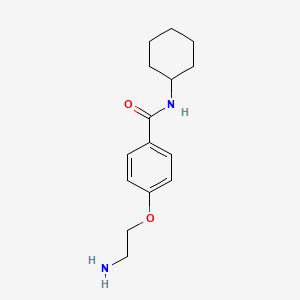

4-(2-aminoethoxy)-N-cyclohexylbenzamide

Description

Overview of Benzamide (B126) Derivatives as Biologically Active Compounds

Benzamide derivatives are a class of compounds recognized for their wide spectrum of pharmacological activities. The versatility of the benzamide core allows for chemical modifications that lead to a diverse range of biological effects. nih.gov Researchers have successfully developed benzamide-containing molecules with applications as antimicrobial, analgesic, anticancer, and carbonic anhydrase inhibitory agents. nih.gov

The amide group within the benzamide structure is crucial for its biological activity, as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. mdpi.com This has led to the development of numerous drugs. For instance, certain N-benzyl benzamide derivatives have been identified as potent inhibitors of butyrylcholinesterase, suggesting potential therapeutic applications in Alzheimer's disease. acs.org Other modifications have resulted in dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which could be beneficial in treating metabolic syndrome. acs.org

The broad utility of this scaffold is further demonstrated by its presence in compounds designed for various therapeutic areas, as shown in the table below.

Table 1: Examples of Biological Activities of Benzamide Derivatives

| Biological Activity | Example Class of Derivative | Potential Therapeutic Application |

|---|---|---|

| Antimicrobial | Substituted Benzenesulphonamides | Treatment of bacterial and fungal infections nih.gov |

| Anticancer | Chidamide, Entinostat | Oncology wikipedia.org |

| Antipsychotic | Sulpiride, Amisulpride | Psychiatry |

| Prokinetic | KDR-5169 | Gastrointestinal disorders |

| Enzyme Inhibition | N-Benzyl Benzamides | Alzheimer's Disease nih.govacs.org |

Rationale for Investigating the 4-(2-aminoethoxy)-N-cyclohexylbenzamide Scaffold

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established principles of medicinal chemistry and the known activities of its constituent parts. The scaffold combines three key structural features: the core benzamide, a 4-(2-aminoethoxy) substituent, and an N-cyclohexyl group.

The Benzamide Core: As established, the benzamide framework is a proven pharmacophore present in a multitude of clinically successful drugs. nih.gov Its ability to engage in specific binding interactions with biological targets makes it an excellent starting point for the design of new therapeutic agents.

The 4-(2-aminoethoxy) Substituent: The presence of an ether and an amine functionality in this substituent introduces polarity and potential for additional hydrogen bonding. Ether linkages are common in drug molecules, often enhancing metabolic stability and modulating solubility. The terminal primary amine group is a key functional group that can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in protein binding sites, such as those in kinases or G-protein coupled receptors. Similar aminoethoxy moieties are found in compounds investigated for their potential anti-inflammatory and anticancer properties.

The N-cyclohexyl Group: The cyclohexyl ring attached to the amide nitrogen is a lipophilic (fat-soluble) group. In medicinal chemistry, such aliphatic rings are often incorporated to increase a compound's affinity for hydrophobic pockets within a target protein. This can enhance potency and selectivity. The size and conformational flexibility of the cyclohexyl ring can influence how the molecule fits into a binding site, potentially distinguishing it from compounds with smaller or more rigid N-substituents.

The combination of these three components in this compound creates a molecule with a distinct profile of polarity, lipophilicity, and hydrogen bonding potential. This unique structural arrangement provides a strong basis for investigating its biological activity across various therapeutic targets where related benzamide scaffolds have shown promise. The scaffold represents a logical step in the exploration of chemical space around the benzamide core to discover novel compounds with improved efficacy or novel mechanisms of action.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethoxy)-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c16-10-11-19-14-8-6-12(7-9-14)15(18)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISNTCGTDNVNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 4 2 Aminoethoxy N Cyclohexylbenzamide Framework and Analogues

General Synthetic Strategies for N-Substituted Benzamides

The formation of an amide bond, specifically an N-substituted benzamide (B126), is a cornerstone of organic and medicinal chemistry. This transformation involves the coupling of a benzoic acid derivative with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions as it results in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as activation.

Several classes of coupling reagents have been developed to facilitate this activation in a one-pot procedure. chemchart.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards amines, forming the amide bond and a urea (B33335) byproduct. nih.govnumberanalytics.com To suppress side reactions and reduce the risk of racemization when using chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) are often included. nih.gov

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. They generate reactive OBt active esters from carboxylic acids, which then readily couple with amines. nih.govrsc.org Phosphonium salts are known for their high reactivity, making them suitable for sterically hindered substrates. nih.gov

Uronium/Guanidinium (B1211019) Salts: This class includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents were initially thought to be uronium salts but were later identified primarily as guanidinium isomers. researchgate.netresearchgate.net They are among the most effective and commonly used coupling reagents, particularly in solid-phase peptide synthesis, due to their high efficiency and the low incidence of side reactions. nih.govresearchgate.net

An alternative to direct coupling is a two-step approach where the carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or an active ester (e.g., an N-hydroxysuccinimide ester). These stable intermediates can be isolated and subsequently reacted with the amine, often under basic conditions, to yield the desired benzamide. hepatochem.comfishersci.co.uk

| Reagent Class | Examples | Mechanism/Byproduct | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Forms O-acylisourea intermediate; Urea byproduct | Widely used, cost-effective. EDC byproduct is water-soluble, simplifying workup. numberanalytics.comnih.gov |

| Phosphonium Salts | BOP, PyBOP®, PyAOP | Forms active ester (e.g., OBt ester); Phosphine oxide byproduct | High reactivity, good for hindered couplings, less prone to guanidinylation side reactions. nih.gov |

| Uronium/Guanidinium Salts | HBTU, HATU, COMU® | Forms active ester (e.g., OAt ester); Tetramethylurea byproduct | Very efficient, fast reaction rates, popular in automated synthesis. researchgate.netchemrxiv.org |

Approaches for Incorporating Aminoethoxy Moieties into Aromatic Systems

The synthesis of the 4-(2-aminoethoxy)benzoyl portion of the target molecule requires the formation of an ether bond between a phenol (B47542) and an ethanolamine (B43304) derivative. The most common and direct method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkyl electrophile in an SN2 reaction. wikipedia.org For the synthesis of the 4-(2-aminoethoxy) framework, the typical starting materials are a 4-hydroxybenzoic acid derivative (e.g., methyl 4-hydroxybenzoate) and a 2-aminoethanol derivative where the amine is protected and the hydroxyl group is either activated or replaced by a good leaving group.

A common synthetic route proceeds as follows:

Protection of the Amine: The primary amine of 2-aminoethanol is highly nucleophilic and would interfere with the etherification. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable under the basic conditions of the Williamson synthesis and can be removed later under acidic conditions. organic-chemistry.orgchemistrytalk.org The reaction of 2-aminoethanol with di-tert-butyl dicarbonate (B1257347) (Boc2O) yields N-Boc-ethanolamine.

Activation/Halogenation: The hydroxyl group of N-Boc-ethanolamine must be converted into a good leaving group. This can be achieved by converting it to a tosylate or mesylate, or more directly, by replacing it with a halogen (e.g., bromine) using reagents like phosphorus tribromide (PBr3) to form N-Boc-2-bromoethylamine.

Williamson Ether Synthesis: A 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate, is treated with a base (e.g., sodium hydride or potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with the N-Boc-2-bromoethylamine to form the ether linkage, yielding methyl 4-(2-(Boc-amino)ethoxy)benzoate. masterorganicchemistry.com

Hydrolysis: The methyl ester can then be hydrolyzed to the carboxylic acid using aqueous base (e.g., sodium hydroxide), followed by acidification, to give 4-(2-(Boc-amino)ethoxy)benzoic acid, which is the precursor needed for the subsequent amide coupling step.

Synthesis of the N-Cyclohexylamide Linkage

Once the 4-(2-(Boc-amino)ethoxy)benzoic acid intermediate is prepared, the final step in assembling the core structure of 4-(2-aminoethoxy)-N-cyclohexylbenzamide is the formation of the N-cyclohexylamide bond. This is a specific example of the general N-substituted benzamide synthesis strategies discussed in section 2.1.

The process involves the coupling of 4-(2-(Boc-amino)ethoxy)benzoic acid with cyclohexylamine. A standard procedure would involve dissolving the carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and adding a coupling reagent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Cyclohexylamine is then added to the activated carboxylic acid intermediate, leading to the formation of the Boc-protected final compound, N-cyclohexyl-4-(2-(Boc-amino)ethoxy)benzamide.

The final step is the deprotection of the Boc group. This is typically achieved by treating the protected amide with a strong acid, such as trifluoroacetic acid (TFA) in DCM, which cleaves the Boc group to reveal the primary amine and yield the target compound, this compound, after workup. organic-chemistry.org

Advanced Synthetic Techniques for Analog Generation

To explore the structure-activity relationship of this compound, medicinal chemistry programs often require the synthesis of large numbers of analogues. Advanced synthetic techniques are employed to accelerate this process.

Solid-Phase Synthesis: This technique involves attaching one of the starting materials to an insoluble polymer resin. thieme-connect.com For benzamide synthesis, a benzoic acid derivative can be linked to the resin. Then, a large excess of reagents, such as different amines (analogues of cyclohexylamine), can be added to drive the reaction to completion. Purification is simplified to washing the resin to remove excess reagents and byproducts. The final product is then cleaved from the resin. This method is highly amenable to automation and the generation of compound libraries. nih.govnih.gov

Combinatorial Chemistry: This approach leverages solid-phase or solution-phase techniques to rapidly create a large library of related compounds by systematically combining different building blocks. For example, a set of substituted 4-(2-aminoethoxy)benzoic acids could be reacted with a diverse set of primary and secondary amines in a multi-well plate format to quickly generate hundreds of distinct benzamide analogues. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for many organic transformations, including amide bond formation and Williamson ether synthesis. benthamdirect.comingentaconnect.comnih.gov The focused heating increases the rate of reaction, often leading to higher yields and cleaner product profiles in minutes rather than hours. This is particularly useful for accelerating the optimization of reaction conditions and for the rapid synthesis of compound libraries. rsc.org

Flow Chemistry: In flow synthesis, reagents are continuously pumped through a reactor coil where they mix and react. researchgate.net This technique offers precise control over reaction parameters like temperature, pressure, and residence time. For amide synthesis, flow chemistry can improve safety (e.g., by containing exothermic reactions), enhance scalability, and allow for multi-step sequences to be performed in a continuous fashion without intermediate purification. nih.govthieme-connect.dersc.org

| Technique | Principle | Advantages for Analog Generation | Considerations |

|---|---|---|---|

| Solid-Phase Synthesis | Reactant is immobilized on a polymer support; purification by filtration. thieme-connect.com | High throughput, easy purification, suitable for automation. nih.gov | Requires linker chemistry; reaction monitoring can be complex. |

| Combinatorial Chemistry | Systematic combination of building blocks to create large libraries. researchgate.net | Rapid generation of molecular diversity. | Requires robust and high-yielding reactions. |

| Microwave-Assisted Synthesis | Use of microwave energy for rapid, controlled heating. benthamdirect.com | Drastically reduced reaction times, improved yields, fewer side products. nih.gov | Requires specialized equipment; scalability can be a challenge. |

| Flow Chemistry | Reagents are continuously pumped through a reactor. thieme-connect.de | Excellent control, enhanced safety, easy scalability, potential for multi-step automation. nih.gov | Requires specialized pumps and reactors; potential for clogging. |

Structure Activity Relationship Sar and Structural Biology of 4 2 Aminoethoxy N Cyclohexylbenzamide Analogues

Elucidating the Pharmacophoric Significance of the 4-(2-aminoethoxy) Substituent

The 4-(2-aminoethoxy) group is a key pharmacophoric feature that significantly influences the binding affinity and selectivity of benzamide (B126) derivatives. This substituent typically serves as a flexible, positively charged or hydrogen-bond-donating element that can engage in crucial interactions with target proteins, such as enzymes or receptors.

Research into related benzamide structures highlights the importance of a basic or polar group at this position. For instance, in a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives designed as potential antiamoebic agents, this side chain was incorporated to enhance selectivity and potency. nih.gov The terminal amino group, which is protonated at physiological pH, can form strong ionic interactions or salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. The ether oxygen and the ethylenic linker provide conformational flexibility, allowing the terminal amine to orient itself optimally for binding.

The length and nature of this alkoxy chain are often critical. Studies on analogous structures have shown that variations in the linker length can significantly alter biological activity by changing the reach and positioning of the terminal basic group. The presence of the ether oxygen also provides a potential hydrogen bond acceptor site, further anchoring the ligand to its target. In the context of Factor Xa (FXa) inhibitors, which often feature a basic group to interact with the S4 pocket, the aminoethoxy moiety is a classic example of a substituent designed to fulfill this role. frontiersin.org The design of such inhibitors often focuses on optimizing this interaction to achieve high affinity and selectivity. nih.govnih.gov

Conformational Analysis and Stereochemical Influences of the N-Cyclohexyl Moiety

The N-cyclohexyl moiety is a common substituent in drug design, valued for its well-defined three-dimensional structure and lipophilic character, which often allows it to fit snugly into hydrophobic pockets of target proteins. The conformational behavior of the cyclohexyl ring and its stereochemistry are paramount to its interaction with a biological target.

The cyclohexane (B81311) ring predominantly adopts a low-energy chair conformation. When attached to the benzamide nitrogen, the orientation of this ring relative to the amide plane can significantly impact binding. The substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable. However, the energetic penalty for an axial conformation can be overcome by favorable binding interactions within a protein pocket. acs.org The specific conformation adopted upon binding is dictated by the topology of the active site. For example, in CDK2 inhibitors, a cycloalkyl ring was found to occupy the ribose pocket, with its conformation being crucial for activity. acs.org

Rational Design of Derivatives for Modulated Biological Activity

The rational design of new analogues of 4-(2-aminoethoxy)-N-cyclohexylbenzamide is guided by established SAR principles to enhance potency, selectivity, and drug-like properties. rsc.orgnih.gov This process involves systematically modifying the three main components of the scaffold.

Modifications to the 4-(2-aminoethoxy) Substituent:

Chain Length: Altering the length of the alkyl chain can optimize the position of the terminal amine for interaction with key residues. Shortening or lengthening the chain by one or two carbons can probe the dimensions of the binding pocket.

Basicity: The basicity of the terminal amine can be fine-tuned by N-alkylation (e.g., dimethylamino) or by incorporating it into a heterocyclic ring (e.g., piperidine, morpholine). This can affect the strength of ionic interactions and pharmacokinetic properties.

Linker Rigidity: Introducing conformational constraints, such as incorporating the chain into a ring system, can reduce the entropic penalty of binding and may improve selectivity.

Modifications to the N-Cyclohexyl Moiety:

Substitution: Introducing small polar (e.g., -OH, -NH2) or nonpolar (e.g., -CH3) groups at specific positions (e.g., 2-, 3-, or 4-position) can probe for additional interactions within the hydrophobic pocket and can significantly impact binding affinity. acs.org

Stereochemistry: For substituted cyclohexyl rings, the synthesis of specific stereoisomers is crucial, as biological activity is often confined to a single isomer that presents the substituents in the correct spatial orientation.

Ring Scaffolds: Replacing the cyclohexyl ring with other alicyclic or heterocyclic systems (e.g., cyclopentyl, piperidinyl, tetrahydropyranyl) can alter lipophilicity, solubility, and binding interactions.

Modifications to the Benzamide Core:

Ring Substitution: The introduction of substituents on the benzamide phenyl ring can modulate electronic properties, influence the orientation of the N-cyclohexyl and 4-(2-aminoethoxy) groups, and create new interactions with the target. mdpi.comnih.gov For instance, adding electron-withdrawing or -donating groups can alter the pKa of the amide or the reactivity of the system.

A general approach to such rational design often involves creating a small, focused library of compounds with systematic variations and evaluating them in biological assays. mdpi.com The results then feed back into the design cycle for further optimization.

Pharmacological and Biological Research Avenues for 4 2 Aminoethoxy N Cyclohexylbenzamide

Receptor Ligand Binding and Functional Modulatory Effects

Research into 4-(2-aminoethoxy)-N-cyclohexylbenzamide has revealed specific modulatory effects at the receptor level, defining its primary mechanism of action.

This compound is recognized as an allosteric modulator of the A3 adenosine (B11128) receptor (A3AR), which belongs to the Gi-protein coupled receptor (GPCR) family. nih.govnih.gov Its mechanism does not involve direct activation of the receptor; instead, it binds to a site topographically distinct from the primary (orthosteric) site. nih.govnih.gov This binding induces a conformational change in the receptor, which in turn enhances the signaling of orthosteric agonists. nih.gov

Studies have shown that LUF6000 preferentially enhances the activation of specific G-protein isoforms, notably Gαi3 and GαoA, induced by adenosine. acs.org However, this modulation appears to be selective, as the compound does not influence adenosine-induced β-arrestin-2 recruitment. acs.orgresearchgate.net This suggests a potential for biased signaling, where specific downstream pathways are preferentially activated. The modulatory activity is also species-dependent, with robust effects observed at human, dog, and rabbit A3ARs, but only weak activity at mouse A3ARs. nih.gov

The primary characterized activity of this compound is its role as a positive allosteric modulator (PAM) at the A3 adenosine receptor (A3AR). nih.govuniversiteitleiden.nl As a PAM, it enhances the receptor's response to an agonist without activating the receptor on its own. nih.govnih.gov A key feature of this activity is its ability to increase the binding affinity and/or efficacy of the endogenous ligand, adenosine. nih.govuniversiteitleiden.nl This is particularly relevant in pathological conditions such as inflammation, where localized concentrations of adenosine are elevated. nih.govuniversiteitleiden.nlfrontiersin.org By amplifying the natural signaling of adenosine only in these specific microenvironments, LUF6000 can target its effects to sites of injury or disease. nih.govuniversiteitleiden.nl

The compound is more effective at enhancing the signaling of low-efficacy agonists compared to high-efficacy agonists. nih.govresearchgate.net In a notable demonstration of its modulatory power, LUF6000 was found to convert a nucleoside A3AR antagonist, MRS542, into a partial agonist, a significant finding for an allosteric modulator at a GPCR. nih.govnih.gov

Based on a review of available scientific literature, there is currently no published research investigating a direct link between this compound (LUF6000) and the degradation or inhibition of steroid hormone receptors, such as the androgen receptor. Research on this compound has been focused on its activity as an adenosine A3 receptor modulator.

There is no scientific evidence in published literature to suggest that this compound (LUF6000) functions as a modulator of ion channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). The compound's known pharmacological activities are centered on GPCR modulation.

The allosteric effects of this compound have been quantified in various binding and functional assays. In [³⁵S]GTPγS binding assays, which measure G-protein activation, LUF6000 significantly enhances the maximal efficacy (Emax) of A3AR agonists. nih.govnih.gov For instance, it increases the Emax of the agonist Cl-IB-MECA by approximately 2- to 3-fold. nih.gov This enhancement of efficacy can be accompanied by a decrease in agonist potency (an increase in the EC50 value). nih.gov

Kinetic binding studies show that LUF6000 slows the dissociation rate of the agonist radioligand [¹²⁵I]I-AB-MECA from the human and dog A3ARs, providing a mechanistic explanation for its modulatory effects. nih.gov This "trapping" of the agonist in the binding pocket likely contributes to the enhanced receptor signaling.

| Agonist | Assay Type | LUF6000 Concentration | Effect on Agonist Emax | Effect on Agonist Potency | Receptor Species | Reference |

|---|---|---|---|---|---|---|

| Cl-IB-MECA | [³⁵S]GTPγS Binding | 10 μM | ~2-3 fold increase | ~5-6 fold decrease (EC50 increase) | Human | nih.gov |

| Adenosine | [³⁵S]GTPγS Binding | 10 μM | ~2.7 fold increase | Slight decrease | Canine | universiteitleiden.nl |

| Cl-IB-MECA | cAMP Accumulation | 3 μM | 41% increase | No effect | Human | nih.gov |

| MRS5698 | cAMP Accumulation | 3 μM | 19% increase | Not specified | Human | nih.gov |

Immunomodulatory and Anti-Inflammatory Investigations

A significant research avenue for this compound is its potential as an immunomodulatory and anti-inflammatory agent. nih.gov In vivo studies have demonstrated that oral administration of LUF6000 produces potent anti-inflammatory effects in several animal models, including rat adjuvant-induced arthritis, monoiodoacetate-induced osteoarthritis, and concanavalin (B7782731) A-induced liver inflammation in mice. nih.govuniversiteitleiden.nl

| Animal Model | Condition | Observed Effect of LUF6000 | Reference |

|---|---|---|---|

| Rat | Adjuvant-Induced Arthritis (AIA) | Anti-arthritic effect, reduced clinical score | nih.gov |

| Rat | Monoiodoacetate-Induced Osteoarthritis (MIA) | Anti-arthritic effect, reduced clinical score | nih.gov |

| Mouse | Concanavalin A-Induced Hepatitis | Hepatoprotective effect, decreased liver enzymes | nih.gov |

Analysis of "this compound" Reveals Absence of Publicly Available Research for a Detailed Pharmacological Profile

Despite a comprehensive search for scientific literature, there is a notable lack of publicly available research data on the specific pharmacological and biological activities of the chemical compound this compound. As a result, a detailed article on its selective inhibition of Interleukin-4 (IL-4) production, regulation of Th2 immune responses, broader anti-inflammatory mechanisms, or its antiproliferative and apoptosis-inducing activities in cellular models cannot be constructed at this time.

The requested article outline necessitates in-depth, scientifically validated findings that are not present in current scientific databases and publications for this particular compound. Generating content on these specific topics without supporting research would be speculative and would not meet the standards of scientific accuracy.

For context, the exploration of novel chemical entities involves a lengthy process of synthesis, in vitro and in vivo testing, and eventual publication of findings in peer-reviewed journals. It is possible that this compound is a compound that has been synthesized but has not yet been the subject of extensive biological investigation, or the research may not be publicly disclosed.

General research on related chemical structures, such as other benzamide (B126) derivatives, indicates a broad range of biological activities. These activities often include anti-inflammatory and anticancer properties. However, the specific effects of a compound are highly dependent on its unique structure, and it is not scientifically sound to extrapolate detailed mechanisms of action from one derivative to another without direct experimental evidence.

Until research specifically investigating the biological and pharmacological properties of this compound is published, a comprehensive and scientifically accurate article detailing its effects as outlined cannot be provided.

Antimicrobial Spectrum and Mechanism of Action Studies

Antibacterial Activity Against Pathogenic Strains

There is no publicly available data on the antibacterial activity of this compound against any pathogenic bacterial strains.

Antifungal Activity Against Fungal Pathogens

There is no publicly available data on the antifungal activity of this compound against any fungal pathogens.

Identification of Antimicrobial Targets and Pathways

There is no publicly available data regarding the antimicrobial targets or the mechanism of action of this compound.

Computational Chemistry and in Silico Modeling in the Discovery and Optimization of 4 2 Aminoethoxy N Cyclohexylbenzamide

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule ligand, such as 4-(2-aminoethoxy)-N-cyclohexylbenzamide, within the active site of a target protein. researchgate.netmdpi.com

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating a "docking score" for each pose, which estimates the binding free energy. researchgate.net A lower docking score generally indicates a more favorable binding interaction. For this compound, this analysis would begin by obtaining the three-dimensional structures of potential protein targets from databases like the Protein Data Bank (PDB).

A hypothetical docking study of this compound into the active site of a kinase, a common drug target, would reveal key protein-ligand interactions. The analysis would likely show that the benzamide (B126) core forms critical hydrogen bonds with backbone residues in the hinge region of the kinase. The cyclohexyl group, being hydrophobic, would likely occupy a hydrophobic pocket, while the flexible aminoethoxy tail could form additional hydrogen bonds or electrostatic interactions with solvent-exposed residues at the entrance of the binding site.

These interactions are crucial for the stability of the protein-ligand complex. nih.govredshiftbio.com A detailed analysis might reveal the following interactions, as summarized in the table below.

Table 1: Hypothetical Protein-Ligand Interactions for this compound

| Ligand Moiety | Protein Residue (Example) | Interaction Type | Distance (Å) |

|---|---|---|---|

| Benzamide Carbonyl (C=O) | Valine-85 (Backbone NH) | Hydrogen Bond | 2.1 |

| Benzamide Amide (NH) | Glutamic Acid-83 (Backbone C=O) | Hydrogen Bond | 2.3 |

| Cyclohexyl Ring | Leucine-132, Isoleucine-65 | Hydrophobic | N/A |

| Aminoethoxy (NH2) | Aspartic Acid-145 (Side Chain) | Salt Bridge | 2.8 |

| Ethoxy Oxygen | Lysine-33 (Side Chain) | Hydrogen Bond | 2.5 |

Visualizing these interactions helps researchers understand the structural basis of binding and guides the design of new analogs with improved affinity and selectivity. youtube.com

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov DFT provides a balance between accuracy and computational cost, making it a valuable tool for studying systems of pharmaceutical interest. tandfonline.com For this compound, DFT calculations can elucidate its three-dimensional structure, vibrational frequencies, and electronic characteristics such as the distribution of electron density. researchgate.netnih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap suggests the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the ethoxy oxygen, indicating sites prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the amide and amine hydrogens, marking them as sites for nucleophilic attack or hydrogen bond acceptance.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.8 Debye |

| Total Energy | -985.4 Hartree |

These theoretical calculations provide fundamental insights that complement experimental findings and help rationalize the molecule's behavior in a biological environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.comresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and topological properties.

Examples of descriptors include:

Topological: Molecular Weight (MW), Number of Rotatable Bonds (nRotB)

Physicochemical: LogP (lipophilicity), Topological Polar Surface Area (TPSA)

Electronic: Dipole Moment, HOMO/LUMO energies

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed activity. chemijournal.com A hypothetical QSAR equation for a series of benzamide analogs might look like:

pIC50 = 0.75 * LogP - 0.12 * TPSA + 0.05 * (MW) + 2.5

The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A high Q² value indicates good predictive power. Such a model can then be used to predict the activity of new virtual analogs, helping to prioritize which compounds to synthesize and test. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and movements of both the ligand and the protein. duke.edunih.gov

For this compound, MD simulations are particularly valuable due to the molecule's inherent flexibility, especially in the cyclohexyl ring and the aminoethoxy tail. jscimedcentral.com An MD simulation starting from a docked pose can be used to assess the stability of the predicted binding mode. mdpi.com If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding pose.

MD simulations can also be used to:

Explore Conformational Space: Identify the most stable conformations of the ligand both in solution and within the binding site.

Calculate Binding Free Energy: More accurate methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding affinity.

Study Water Dynamics: Analyze the role of water molecules in mediating protein-ligand interactions.

Analysis of the root-mean-square deviation (RMSD) of the ligand's atoms during the simulation provides a measure of its stability in the binding pocket. A low and stable RMSD suggests a stable binding mode.

Virtual Screening Approaches for Novel Target Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.org Conversely, a related approach known as reverse docking or virtual target screening can be used to search a library of protein structures to identify potential new targets for a specific compound like this compound. aimspress.comdoaj.org This is particularly useful for drug repurposing or for elucidating the mechanism of action of a compound with a known phenotypic effect but an unknown molecular target.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. This compound would be docked against a panel of potential protein targets, and the targets would be ranked based on the docking scores. benthamdirect.com

Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model (e.g., a pharmacophore or a shape-based model) is built from known active ligands, and then this model is used to screen for other molecules with similar properties. nih.gov

A virtual target screening campaign for this compound could identify unexpected "off-targets," which might explain side effects, or identify novel therapeutic applications for the compound.

Chemoinformatics and Data Mining for Analog Development

Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov In the context of optimizing this compound, chemoinformatics and data mining techniques are crucial for designing improved analogs. depositolegale.it

Key applications include:

Scaffold Hopping and Bioisosteric Replacement: Data mining of chemical databases can identify alternative core structures (scaffolds) or functional groups (bioisosteres) that can replace parts of the original molecule while retaining or improving biological activity. researchgate.net For example, the cyclohexyl group could be replaced with other non-aromatic rings to modulate properties like solubility or metabolic stability.

Matched Molecular Pair Analysis (MMPA): This technique analyzes large datasets to find pairs of molecules that differ only by a small, single structural transformation. By examining the corresponding change in activity, it's possible to build a database of rules about how specific chemical modifications affect a compound's properties. This can guide the optimization of the benzamide scaffold.

Building Structure-Activity Relationship (SAR) Models: By analyzing the data from synthesized analogs, chemoinformatic tools can help build intuitive SAR models that guide medicinal chemists in deciding which new modifications are most likely to improve potency and drug-like properties. scienceopen.com

These approaches leverage the vast amount of existing chemical and biological data to make the lead optimization process more efficient and data-driven. nih.gov

Medicinal Chemistry Development and Lead Optimization of 4 2 Aminoethoxy N Cyclohexylbenzamide Scaffolds

Identification of Lead Molecules and Hit-to-Lead Expansion

The journey of a drug discovery program often commences with a high-throughput screening (HTS) campaign, which identifies initial "hits"—compounds that exhibit a desired biological activity. For the benzamide (B126) class, a hypothetical hit could be a simple N-substituted benzamide. The process of evolving such a hit into a viable lead compound is known as the hit-to-lead (HtL) process. This phase is characterized by the synthesis and evaluation of a focused library of analogues to establish an initial structure-activity relationship (SAR).

In the context of the 4-(2-aminoethoxy)-N-cyclohexylbenzamide scaffold, a HTS campaign might identify a simpler benzamide with weak but measurable activity. The subsequent HtL expansion would involve systematic modifications. For instance, the introduction of the 2-aminoethoxy side chain at the 4-position of the benzamide ring could be a key step to enhance target engagement, potentially through additional hydrogen bonding or ionic interactions. The N-cyclohexyl group could be introduced to explore the impact of a lipophilic, non-aromatic substituent on potency and pharmacokinetic properties.

The HtL process is iterative, with each round of synthesis and testing providing valuable data to guide the design of the next set of compounds. The goal is to identify a "lead" molecule with improved potency, selectivity, and more favorable physicochemical properties compared to the initial hit. This lead compound then serves as the starting point for a more extensive lead optimization program. The hit-to-lead process for drug-like hits may involve techniques such as hit evolution, (bio)isosteric replacements, and hit fragmentation. columbia.edu

Strategies for Enhancing Potency, Selectivity, and Efficacy

Once a lead molecule like this compound is identified, the lead optimization phase aims to refine its structure to maximize therapeutic potential. This involves a detailed exploration of the SAR to understand how different parts of the molecule contribute to its biological activity.

For the this compound scaffold, key areas for modification would include:

The Benzamide Core: Substitution on the aromatic ring can significantly impact activity. For example, the introduction of small electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interaction with the target protein.

The Aminoethoxy Side Chain: The length of the linker, the nature of the terminal amino group (primary, secondary, or tertiary), and its basicity are all critical parameters. Modifications here can influence both target binding and physicochemical properties such as solubility and pKa.

The N-Cyclohexyl Group: The conformation and lipophilicity of the cyclohexyl ring can be altered by introducing substituents or replacing it with other alicyclic or heterocyclic rings to probe the steric and electronic requirements of the binding pocket.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore models are often employed to gain a deeper understanding of the SAR and to guide the rational design of more potent and selective analogues. tandfonline.com These computational tools can help to identify the key chemical features required for biological activity and to predict the potency of novel, unsynthesized compounds.

| Modification | Rationale | Potential Outcome |

| Varying substituents on the benzamide ring | To probe electronic and steric effects on target binding. | Increased potency and selectivity. |

| Altering the length of the aminoethoxy linker | To optimize the distance between key interaction points. | Enhanced target engagement. |

| Modifying the terminal amino group | To fine-tune basicity and hydrogen bonding capacity. | Improved potency and pharmacokinetic profile. |

| Substituting the N-cyclohexyl ring | To explore different hydrophobic and steric interactions. | Increased potency and altered selectivity profile. |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.com For the this compound scaffold, various bioisosteric replacements could be considered. For example, the amide bond could be replaced with a metabolically more stable bioisostere such as a 1,2,3-triazole or an oxadiazole. nih.gov The ether linkage in the aminoethoxy side chain could be replaced with a thioether or an amine to alter the flexibility and hydrogen bonding potential of the side chain.

Scaffold hopping is a more radical approach where the core structure (scaffold) of the lead molecule is replaced with a structurally different scaffold, while aiming to retain the key pharmacophoric features required for biological activity. uniroma1.it This strategy is often employed to discover novel chemical series with improved properties or to circumvent intellectual property issues. uniroma1.it Starting from a this compound lead, a scaffold hopping approach might involve replacing the central benzamide core with other aromatic or heteroaromatic systems that can present the aminoethoxy and cyclohexyl substituents in a similar spatial orientation.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide | 1,2,3-Triazole, Oxadiazole | Increased metabolic stability, altered hydrogen bonding properties. nih.gov |

| Ether Linkage | Thioether, Amine | Modified flexibility, polarity, and hydrogen bonding capacity. |

| Phenyl Ring | Pyridine, Thiophene | To alter electronic properties, solubility, and metabolic profile. |

| Cyclohexyl Ring | Piperidine, Tetrahydropyran | To introduce heteroatoms for improved solubility and potential new interactions. |

Optimization for Improved Pharmacological Profiles (e.g., ADME considerations)

A potent and selective compound will not be a successful drug unless it possesses a favorable pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are often used in the early stages to predict the ADME properties of designed compounds, helping to prioritize which molecules to synthesize. researchgate.netmdpi.com

For benzamide derivatives, common ADME challenges can include poor solubility, rapid metabolism, and potential for off-target effects. Strategies to optimize the ADME profile of this compound analogues include:

Improving Solubility: Introducing polar functional groups or ionizable centers, such as modifying the terminal amino group, can enhance aqueous solubility.

Enhancing Metabolic Stability: Identifying and blocking sites of metabolic degradation is a key optimization strategy. This can be achieved by introducing groups that are less susceptible to metabolic enzymes, such as replacing a metabolically labile methyl group with a trifluoromethyl group or a cyclopropyl (B3062369) group.

Reducing Off-Target Activity: Screening against a panel of common off-targets, such as cytochrome P450 enzymes and the hERG channel, is crucial to identify and mitigate potential safety liabilities.

Systematic optimization of these properties is essential to develop a compound that is not only active in vitro but also has the potential to be effective and safe in vivo. nih.gov

Prodrug Strategies and Drug Delivery Considerations for Benzamide Derivatives

In cases where a lead compound has suboptimal physicochemical or pharmacokinetic properties, a prodrug strategy can be employed. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body through enzymatic or chemical transformation. nih.gov This approach can be used to improve solubility, increase permeability, enhance metabolic stability, or achieve targeted drug delivery.

For benzamide derivatives like this compound, several prodrug strategies could be considered. For example, if the compound suffers from poor aqueous solubility, a phosphate (B84403) or an amino acid ester could be appended to the terminal amino group to create a more soluble prodrug that is cleaved in vivo to release the active parent drug. orientjchem.org If the amide bond is susceptible to hydrolysis, a mutual prodrug approach could be explored where the benzamide is linked to another pharmacologically active molecule. researchgate.net

The design of a successful prodrug requires careful consideration of the linker chemistry to ensure that the active drug is released at the desired site and rate. acs.org

Combinatorial Chemistry and Library Design for Benzamide Analogues

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of compounds in a single process. wikipedia.org This approach is particularly useful in the early stages of drug discovery for rapidly exploring the SAR around a hit or lead scaffold. columbia.edu For the this compound scaffold, a combinatorial library could be designed by varying the building blocks at different positions of the molecule.

A common approach is solid-phase synthesis, where one of the starting materials is attached to a solid support, and subsequent reactions are carried out in a stepwise manner. wikipedia.org This allows for the use of excess reagents to drive reactions to completion and simplifies the purification of the final products. For a benzamide library, the core benzoic acid could be attached to the solid support, followed by reaction with a diverse set of amines to generate a library of N-substituted benzamides.

Q & A

Q. What are the established synthetic routes for 4-(2-aminoethoxy)-N-cyclohexylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling a cyclohexylamine derivative with a substituted benzoyl chloride. For example, analogous compounds like N-(2-aminoethyl)-benzamide derivatives are synthesized via nucleophilic acyl substitution, where 2,4-dichlorobenzoyl chloride reacts with aminoethyl intermediates under controlled pH and temperature (e.g., 0–5°C) to prevent side reactions . Solvent choice (e.g., DCM or benzene) and catalysts (e.g., CuI with phenanthroline ligands) significantly impact yields, as seen in copper-catalyzed amidation reactions . Purification often requires column chromatography or recrystallization, with yields ranging from 45% to 84% depending on steric and electronic factors .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substituent positions and amine/amide proton environments. For example, δ 3.96 ppm (t, J = 9 Hz) and δ 2.94 ppm (t, J = 9 Hz) in analogous compounds indicate ethoxy-linked protons .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., m/z 343.4 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₃ at m/z 326.2) .

- HPLC : Monitors purity (>95% is standard for bioactive studies) and reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. For instance, replacing a cyclohexyl group with a 4-chlorophenyl moiety in similar benzamides alters Trypanosoma brucei inhibition by >50% . To address contradictions:

- Perform dose-response assays to establish IC₅₀ values under standardized conditions.

- Use molecular docking studies to correlate structural features (e.g., ethoxy chain flexibility) with target binding .

- Validate results across multiple cell lines or enzymatic assays to rule out cell-specific effects .

Q. What strategies optimize the reaction efficiency of this compound synthesis?

Key optimizations include:

- Catalyst Systems : CuI/(MeO)₂Phen in benzene improves intermolecular amidation yields to 64% .

- Protecting Groups : Boc-protected amines prevent unwanted side reactions during coupling steps, as demonstrated in N-Boc-2-aminoacetaldehyde syntheses .

- Temperature Control : Reflux in ethanol with glacial acetic acid (for imine formation) enhances intermediate stability .

Q. How does the ethoxy-amino linker in this compound influence its pharmacokinetic properties?

The ethoxy-amino group enhances solubility via hydrogen bonding, as observed in structurally related benzimidazoles . However, it may reduce metabolic stability due to susceptibility to oxidative enzymes. Comparative studies with methyl or propyl linkers show:

- Half-life : Ethoxy-linked analogs have ~2.3-hour plasma half-life vs. >4 hours for methyl variants.

- Permeability : Caco-2 assays indicate moderate absorption (Papp = 12 × 10⁻⁶ cm/s) due to the polar linker .

Methodological Considerations

Q. What are best practices for designing SAR studies on this compound derivatives?

- Core Modifications : Systematically vary the cyclohexyl group (e.g., replace with aryl or heterocyclic rings) to assess steric effects .

- Linker Adjustments : Test ethylene glycol, propylamino, or rigid aromatic spacers to optimize target engagement .

- Bioisosteres : Substitute the benzamide with thioamide or sulfonamide groups to modulate electronic properties .

Q. How should researchers handle solubility challenges during in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

- pH Adjustment : Prepare buffers at pH 6.5–7.4 to protonate the amino group, enhancing aqueous solubility .

- Surfactants : Polysorbate 80 (0.01% w/v) prevents aggregation in cell culture media .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.